molecular formula C16H29NO4 B13177504 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid

1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid

Cat. No.: B13177504
M. Wt: 299.41 g/mol
InChI Key: VYXDWWZUGLZVGM-UHFFFAOYSA-N
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Description

1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid typically involves the reaction of 1-amino-4-tert-butylcyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a tert-butyl group. This structure provides steric hindrance, making it particularly useful in protecting amines in sterically demanding synthetic environments .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H29NO4/c1-14(2,3)11-7-9-16(10-8-11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19)

InChI Key

VYXDWWZUGLZVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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